![molecular formula C11H9F3N4 B6437906 N-[(pyrimidin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2-amine CAS No. 2549031-15-2](/img/structure/B6437906.png)
N-[(pyrimidin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2-amine
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Overview
Description
N-[(pyrimidin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound that features both pyrimidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of trifluoromethyl and pyrimidinyl groups enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyrimidin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrimidine intermediate.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the pyridine or pyrimidine rings are functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological or chemical properties.
Scientific Research Applications
N-[(pyrimidin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(pyrimidin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The trifluoromethyl group enhances its binding affinity and stability, making it a potent bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
- N-[(pyridin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2-amine
- N-[(pyrimidin-2-yl)methyl]-3-(methyl)pyridin-2-amine
- N-[(pyrimidin-2-yl)methyl]-3-(chloromethyl)pyridin-2-amine
Uniqueness
N-[(pyrimidin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both pyrimidine and pyridine rings, along with the trifluoromethyl group. This combination imparts high chemical stability, enhanced biological activity, and diverse reactivity, making it a valuable compound for various applications.
Biological Activity
N-[(pyrimidin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring linked to a pyridine moiety with a trifluoromethyl group, contributing to its biological properties. The molecular formula is C12H10F3N3 with a molecular weight of approximately 273.23 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have highlighted the potential of pyridine and pyrimidine derivatives in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Compounds containing trifluoromethyl groups have shown enhanced antimicrobial activity against various pathogens.
- Enzyme Inhibition : These compounds often act as inhibitors for specific enzymes involved in disease processes.
Anticancer Activity
A study conducted by Ribeiro Morais et al. (2023) demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values were reported as follows:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 1 | MCF7 (breast cancer) | 25.72 ± 3.95 |
Compound 2 | U87 (glioblastoma) | 45.2 ± 13.0 |
Flow cytometry results indicated that these compounds could accelerate apoptosis in cancer cells, suggesting a potential mechanism for their anticancer effects .
Antimicrobial Activity
Research has indicated that pyrimidine and pyridine derivatives possess significant antibacterial properties. For instance, compounds structurally related to this compound were tested against Gram-positive and Gram-negative bacteria, yielding minimum inhibitory concentration (MIC) values comparable to standard antibiotics:
Pathogen | MIC (μg/mL) |
---|---|
S. aureus | 2 |
E. coli | 4 |
These findings underscore the potential of this compound as an antimicrobial agent .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Many related compounds have been shown to inhibit enzymes such as kinases, which play crucial roles in cancer cell signaling pathways.
- Interference with DNA Replication : Some studies suggest that these compounds may disrupt DNA synthesis in rapidly dividing cells, contributing to their anticancer effects.
- Membrane Disruption : The trifluoromethyl group enhances lipophilicity, potentially allowing these compounds to disrupt bacterial membranes .
Properties
IUPAC Name |
N-(pyrimidin-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4/c12-11(13,14)8-3-1-4-17-10(8)18-7-9-15-5-2-6-16-9/h1-6H,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFPEAPXMGGFBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=NC=CC=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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